4-(2,3-Difluorophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Difluorophenoxy)piperidine is a chemical compound with the molecular formula C11H13F2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the difluorophenoxy group imparts unique physical and chemical properties to this compound, making it of interest in various scientific research fields .
Preparation Methods
The synthesis of 4-(2,3-Difluorophenoxy)piperidine typically involves the reaction of 2,3-difluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2,3-Difluorophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding piperidine derivative.
Scientific Research Applications
4-(2,3-Difluorophenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
4-(2,3-Difluorophenoxy)piperidine can be compared with other similar compounds, such as:
4-(2,4-Difluorophenoxy)piperidine: This compound has a similar structure but with the fluorine atoms positioned differently on the phenoxy ring.
4-(3,4-Difluorophenoxy)piperidine: Another isomer with fluorine atoms at different positions, affecting its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its suitability for various applications.
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(2,3-difluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13F2NO/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChI Key |
OXPYLCVAZNIRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.